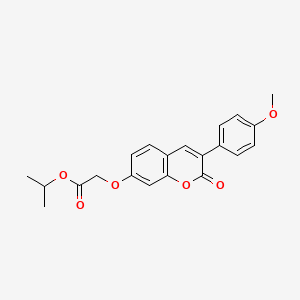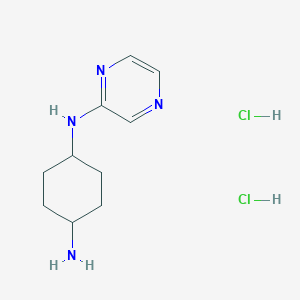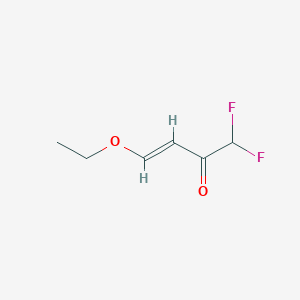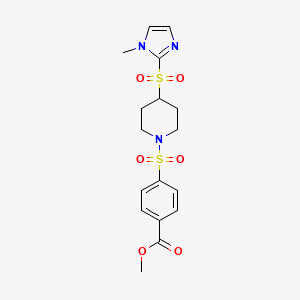
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H17ClFN3O2 and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis and study of compounds related to 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide have revealed promising applications in medicinal chemistry, particularly in the search for new therapeutic agents. For instance, research has shown that structurally similar compounds exhibit notable antitumor activity. A specific compound synthesized through the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine demonstrated inhibitory effects on the proliferation of cancer cell lines (Hao et al., 2017). Such findings underscore the potential of indolizine derivatives in cancer research.
Antimicrobial and Anti-inflammatory Applications
Further extending the scope of applications, another study highlighted the synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which showcased excellent in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. The molecular docking studies supported the in vitro anticancer activity, suggesting these compounds as versatile therapeutic agents (Mahanthesha et al., 2022).
Photoluminescent Materials
Beyond the realm of direct therapeutic applications, indolizine derivatives have also found use in materials science. For example, 6-amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This unusual behavior suggests potential applications in developing new photoluminescent materials for sensors or imaging technologies (Outlaw et al., 2016).
Synthetic Methodologies
In addition to their potential biomedical applications, the methodologies for synthesizing indolizine derivatives are of significant interest. Novel synthetic routes have been developed to efficiently create indolizine-based compounds, such as the one-pot domino reaction for producing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. These synthetic strategies enhance the accessibility of indolizine derivatives for further research and development (Ziyaadini et al., 2011).
Eigenschaften
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-13-16(24)5-4-6-17(13)27-23(30)19-18-7-2-3-12-28(18)21(20(19)26)22(29)14-8-10-15(25)11-9-14/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJTIYHXKHHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809575.png)

![(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2809579.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2809580.png)

![2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2809582.png)
![(5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B2809583.png)
![N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2809585.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2809588.png)

![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2809594.png)
